molecular formula C16H23NO2 B8315031 2-Cyclohexylethylaminophenylacetic acid

2-Cyclohexylethylaminophenylacetic acid

Cat. No. B8315031
M. Wt: 261.36 g/mol
InChI Key: HSLIATSXRQYTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04259352

Procedure details

A solution of 7.34 g. of 4-(2-cyclohexylethylamino)-phenylacetic acid, 4.80 g. of 25% aqueous sodium hydroxide, and 12.6 g. of 3-iodo-1,2-propanediol in 50 ml. of hexamethylphosphoramide is stirred for 24 hours at ambient temperature, diluted with 100 ml. of ether and stirred for 5 days at ambient temperature. The mixture is treated with water and extracted with ether. The dried extracts are evaporated to yield 2,3-dihydroxypropyl 4-(2-cyclohexylethylaminophenylacetic acid.
Name
4-(2-cyclohexylethylamino)-phenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH2:8][NH:9][C:10]2[CH:15]=C[C:13]([CH2:16][C:17](O)=O)=[CH:12][CH:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:20].[Na+].I[CH2:23]C(O)CO.CN(C)P(N(C)C)(N(C)C)=O.[OH2:39]>CCOCC>[CH:1]1([CH2:7][CH2:8][NH:9][CH:10]([C:11]2[CH:12]=[CH:13][CH:16]=[CH:17][CH:23]=2)[C:15]([OH:39])=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
4-(2-cyclohexylethylamino)-phenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CCNC1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC(CO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluted with 100 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The dried extracts are evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CCNC(C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.